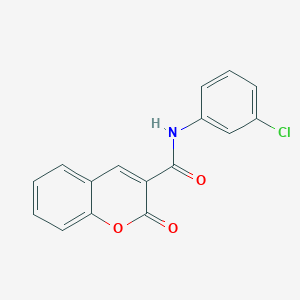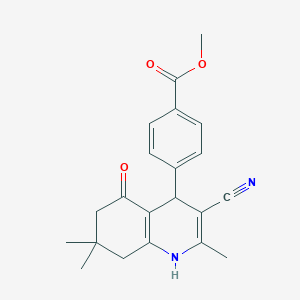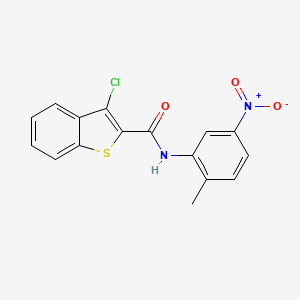
2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with bromophenyl and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with 4-methoxyaniline and thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methyl-4-quinolinecarboxylate
- 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-1,3-thiazole
Uniqueness
2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the thiazolidinone ring, which imparts distinct chemical and biological properties. Its combination of bromophenyl and methoxyphenyl groups makes it a versatile intermediate for further functionalization and study in various research fields.
Propriétés
Formule moléculaire |
C16H14BrNO2S |
|---|---|
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14BrNO2S/c1-20-14-8-6-13(7-9-14)18-15(19)10-21-16(18)11-2-4-12(17)5-3-11/h2-9,16H,10H2,1H3 |
Clé InChI |
BERHJDJZGHMAFN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11689307.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689313.png)


![4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11689337.png)

![4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11689348.png)
![3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11689361.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11689380.png)
![Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate](/img/structure/B11689391.png)


![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689404.png)
![4-chloro-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11689405.png)
